
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
Descripción general
Descripción
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% (FTFT) is a synthetic compound that is used in a variety of scientific research applications. FTFT is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. FTFT has also been used in laboratory experiments to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs on the body.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used in laboratory experiments to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs on the body. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has also been used to study the effects of various drugs on the nervous system and to investigate the binding of drugs to various receptors. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been used in animal studies to investigate the effects of various drugs on behavior and to study the effects of various drugs on the immune system.
Mecanismo De Acción
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in a variety of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can reduce inflammation, pain, and fever. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting the breakdown of acetylcholine, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have a number of biochemical and physiological effects. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to reduce inflammation, pain, and fever. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive function. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. Finally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has been shown to have anti-bacterial properties, as it has been shown to inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has a number of advantages and limitations for laboratory experiments. One advantage of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is that it is a synthetic compound, which makes it easy to obtain and use in experiments. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is relatively stable and has a long shelf life, which makes it suitable for long-term storage and use in experiments. One limitation of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is that it is a relatively expensive compound, which can make it difficult to obtain for some experiments. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be toxic in high concentrations, which can limit its use in some experiments.
Direcciones Futuras
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% has a wide range of potential future directions. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be used in further research to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs on the body. Additionally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be used in further research to investigate the effects of various drugs on the nervous system and to investigate the binding of drugs to various receptors. Finally, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% can be used in further research to investigate the effects of various drugs on behavior and to study the effects of various drugs on the immune system.
Métodos De Síntesis
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol, 95% is synthesized through a reaction between 4-fluoro-3-trifluoromethylphenol and 3-trifluoromethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is generally completed within one hour and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F7O/c15-12-2-1-7(5-11(12)14(19,20)21)8-3-9(13(16,17)18)6-10(22)4-8/h1-6,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGPDWDSFDKJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686740 | |
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-trifluoromethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261985-05-0 | |
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



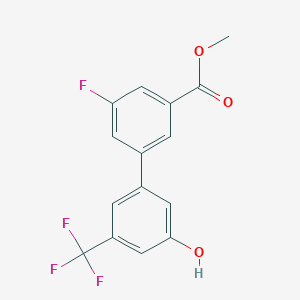
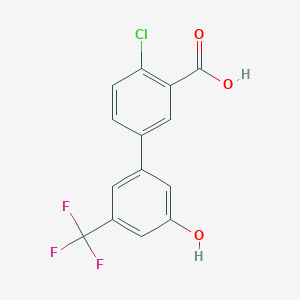



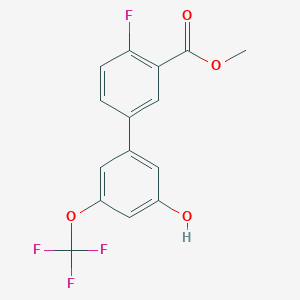
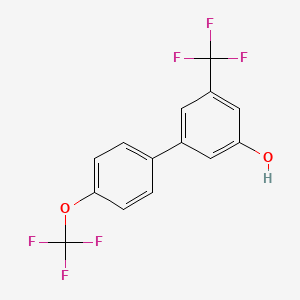
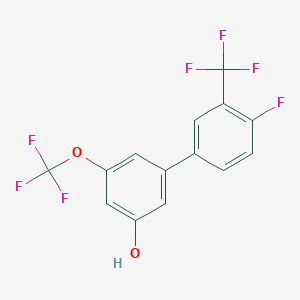


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)


